(E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate (E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 551926-76-2
VCID: VC21476252
InChI: InChI=1S/C15H15NO3S2/c1-9-10(2)21-14(13(9)15(18)19-3)16-12(17)7-6-11-5-4-8-20-11/h4-8H,1-3H3,(H,16,17)/b7-6+
SMILES: CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CS2)C
Molecular Formula: C15H15NO3S2
Molecular Weight: 321.4g/mol

(E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate

CAS No.: 551926-76-2

Cat. No.: VC21476252

Molecular Formula: C15H15NO3S2

Molecular Weight: 321.4g/mol

* For research use only. Not for human or veterinary use.

(E)-methyl 4,5-dimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate - 551926-76-2

Specification

CAS No. 551926-76-2
Molecular Formula C15H15NO3S2
Molecular Weight 321.4g/mol
IUPAC Name methyl 4,5-dimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C15H15NO3S2/c1-9-10(2)21-14(13(9)15(18)19-3)16-12(17)7-6-11-5-4-8-20-11/h4-8H,1-3H3,(H,16,17)/b7-6+
Standard InChI Key SRTOPBXZSAJZRX-VOTSOKGWSA-N
Isomeric SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=CS2)C
SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CS2)C
Canonical SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CS2)C

Introduction

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives often involves the use of thiophene as a starting material. Common methods include electrophilic substitution, nucleophilic substitution, and cross-coupling reactions. For example, the synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds followed by modification of the resulting thiophene ring .

Biological Activities of Thiophene Derivatives

Thiophene derivatives have been studied for their potential biological activities. For instance, some thiophene-2-carboxamide derivatives have shown significant antioxidant and antibacterial activities. The presence of certain substituents, such as hydroxyl or methoxy groups, can enhance these activities by increasing the hydrophilicity of the compounds .

Biological ActivityExample CompoundsActivity Level
Antioxidant ActivityAmino thiophene-2-carboxamide derivativesUp to 62% inhibition compared to ascorbic acid .
Antibacterial ActivityThiophene-2-carboxamide derivatives with methoxy groupsPotent activity against Gram-positive bacteria .

Potential Applications

Given the diverse biological activities of thiophene derivatives, they have potential applications in pharmaceuticals, particularly in the development of new drugs targeting bacterial infections and oxidative stress-related diseases. Additionally, their chemical stability and versatility make them suitable for use in materials science, such as in the synthesis of polymers and dyes.

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